DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)-
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Overview
Description
DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- is a synthetic compound with a complex molecular structureThe compound is characterized by its molecular formula C21H25NO4 and a molecular weight of 391.895 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using asymmetric hydrogenation techniques. This method is efficient and scalable, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination produces substituted aromatic compounds, while oxidation reactions yield corresponding oxides .
Scientific Research Applications
DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- involves its interaction with specific molecular targets and pathways. It is known to be involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This transport is associated with the SLC3A2/4F2hc complex, which plays a crucial role in cellular amino acid uptake and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
DL-Phenylalanine: A simpler form of the compound without the propoxyphenyl group, used in various biochemical studies.
Uniqueness
Its ability to undergo various chemical reactions and its involvement in biological transport mechanisms make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
85975-28-6 |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-2-14-26-18-10-8-17(9-11-18)20(23)12-13-22-19(21(24)25)15-16-6-4-3-5-7-16/h3-11,19,22H,2,12-15H2,1H3,(H,24,25)/t19-/m0/s1 |
InChI Key |
GUFCNFQKKPMNMS-IBGZPJMESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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